Broad-Spectrum Potency: ST-148 Inhibits All Four DENV Serotypes with Sub-Micromolar to Low Micromolar EC50 Values
ST-148 demonstrates potent, broad-spectrum antiviral activity against all four DENV serotypes in cell-based viral titer reduction assays. The compound exhibits a range of EC50 values across serotypes, with the highest potency observed against DENV-2 (EC50 = 16 nM). Comparative analysis reveals that ST-148's pan-serotype activity contrasts sharply with capsid-binding inhibitors such as VGTI-A3-03, which is reported to be 'highly virus-specific, with greatest activity against DENV serotype 2' and lacks comparable breadth against serotypes 1, 3, and 4 [1][2].
| Evidence Dimension | Antiviral potency (EC50) across DENV serotypes |
|---|---|
| Target Compound Data | DENV-2: 16 nM; DENV-3: 512 nM; DENV-4: 1150 nM; DENV-1: 2832 nM |
| Comparator Or Baseline | VGTI-A3-03: DENV-2 IC50 = 25 nM (no quantitative data reported for DENV-1, DENV-3, or DENV-4; described as 'greatest activity against DENV serotype 2') |
| Quantified Difference | ST-148 exhibits quantifiable activity across all four serotypes (EC50 range: 16 nM – 2.8 µM), whereas VGTI-A3-03 activity is predominantly restricted to DENV-2; ST-148 demonstrates 1.6× greater potency against DENV-2 than VGTI-A3-03 (16 nM vs. 25 nM) |
| Conditions | ST-148: Viral titer reduction assay in Vero or BHK-21 cells; VGTI-A3-03: DENV-2 replicon or infectious virus assay |
Why This Matters
Procurement of ST-148 is essential for research programs requiring a single chemical probe with validated activity against all four DENV serotypes, eliminating the need to source and validate multiple serotype-specific inhibitors.
- [1] Byrd CM, Dai D, Grosenbach DW, et al. A novel inhibitor of dengue virus replication that targets the capsid protein. Antimicrob Agents Chemother. 2013 Jan;57(1):15-25. View Source
- [2] Smith JL, Sheridan K, Parkins CJ, et al. Characterization and structure-activity relationship analysis of a class of antiviral compounds that directly bind dengue virus capsid protein and are incorporated into virions. Antiviral Res. 2018 Jul;155:12-19. View Source
